molecular formula C13H5F2NO2 B1311774 6,9-Difluorobenzo[g]isoquinoline-5,10-dione CAS No. 144511-13-7

6,9-Difluorobenzo[g]isoquinoline-5,10-dione

Cat. No. B1311774
CAS RN: 144511-13-7
M. Wt: 245.18 g/mol
InChI Key: SCOHHAVQFVXLPO-UHFFFAOYSA-N
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Description

6,9-Difluorobenzo[g]isoquinoline-5,10-dione, also known as 6,9-difluoro-5,10-dihydrobenzo[g]isoquinoline-5,10-dione, is a compound with a wide range of potential applications. It has been studied for its ability to act as a ligand for metal complexes, as an inhibitor of enzymes, and as a potential therapeutic agent.

Scientific Research Applications

Isoquinoline in Therapeutics

Isoquinoline derivatives like 6,9-Difluorobenzo[g]isoquinoline-5,10-dione are a part of a broader class of compounds with significant therapeutic potential. Isoquinoline (ISOQ) derivatives exhibit a range of biological potentials, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and others. Such compounds are crucial for developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao et al., 2021).

Biological Activities of Isoquinoline Alkaloids

Diverse Pharmacological Properties

Isoquinoline alkaloids, which include compounds like this compound, display extensive biological activities. These compounds have shown confirmed antimicrobial, antibacterial, antitumor, and other activities. Predictions using structure-activity relationship (SAR) activities indicate potential applications for these compounds in new therapeutic areas (Dembitsky et al., 2015).

Analytical Methods in Isoquinoline Studies

Analytical Techniques for Antioxidant Activity

The understanding of antioxidant activity, applicable to compounds like this compound, involves specific analytical methods. These methods, including various spectrophotometry-based assays, are crucial for assessing the kinetics and equilibrium states of chemical reactions involving antioxidants. This is vital in the antioxidant analysis or determination of the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).

Drug Design and Isoquinoline Alkaloids

Nucleic Acid-Binding and Therapeutic Potential

Isoquinoline alkaloids have significant importance in biomedical research and drug discovery due to their pharmacological and biological properties. The interaction of these compounds with nucleic acids is a key area of study. Understanding their binding specificity, energetics, and structural aspects is critical for designing new drugs with effective therapeutic agents (Bhadra & Kumar, 2012).

Mechanism of Action

Target of Action

It has been found to exhibit significant in vitro inhibitory activity against aids-related pathogens , suggesting that it may interact with proteins or enzymes involved in the life cycle of these pathogens.

Mode of Action

Given its inhibitory activity against aids-related pathogens , it is plausible that it interferes with the replication or survival of these pathogens.

Pharmacokinetics

It is noted that the compound has high gastrointestinal (gi) absorption and is bbb permeant .

Result of Action

Its significant in vitro inhibitory activity against aids-related pathogens suggests that it may have antiviral effects.

Biochemical Analysis

Biochemical Properties

6,9-Difluorobenzo[g]isoquinoline-5,10-dione plays a crucial role in various biochemical reactions. It has been shown to exhibit significant in vitro inhibitory activity against AIDS-related pathogens . This compound interacts with several enzymes, proteins, and other biomolecules, including those involved in antibacterial and antifungal activities . The nature of these interactions often involves binding to active sites of enzymes, thereby inhibiting their function and preventing the proliferation of pathogens .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been observed to inhibit the growth of certain bacterial and fungal cells by disrupting their metabolic processes and altering gene expression patterns . These effects highlight its potential as a therapeutic agent in treating infections and diseases caused by these pathogens .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and inhibits their activity . This inhibition can lead to the disruption of essential biochemical pathways within the cell, ultimately resulting in cell death or reduced proliferation . Additionally, this compound may induce changes in gene expression, further contributing to its inhibitory effects on pathogen growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while it remains stable under certain conditions, prolonged exposure can lead to its gradual degradation, which may reduce its efficacy . Long-term studies in vitro and in vivo have also indicated that the compound can have lasting effects on cellular function, including sustained inhibition of pathogen growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit pathogen growth without causing significant adverse effects . At higher doses, toxic effects may be observed, including damage to healthy cells and tissues . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites where it can exert its effects . The compound’s distribution within the body can influence its overall efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is crucial for its ability to interact with target biomolecules and exert its inhibitory effects on pathogen growth .

properties

IUPAC Name

6,9-difluorobenzo[g]isoquinoline-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5F2NO2/c14-8-1-2-9(15)11-10(8)12(17)6-3-4-16-5-7(6)13(11)18/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOHHAVQFVXLPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=O)C3=C(C2=O)C=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435723
Record name 6,9-Difluorobenzo[g]isoquinoline-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

144511-13-7
Record name 6,9-Difluorobenzo[g]isoquinoline-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of the mixture of 4-(2',5'-difluorobenzoyl) nicotinic acid and 3-(2',5'-difluorobenzoyl)isonicotinic acid (120 g, 0.456 mol) in fuming 20% H2SO4 (180 mL) was heated to 140° C. After about 30 minutes, more fuming 20% sulfuric acid (120 mL) was added to the hot reaction mixture in four portions of 30 mL each, every 20 minutes. Twenty minutes after the last addition the reaction mixture was cooled at about 80° C. and then was poured onto iced demineralized water (3000 g of ice and 3000 mL of water). The pH of the quenched reaction mixture was adjusted to 1 with 40% NaOH (850 mL) and the formation of a yellow-brown precipitate was observed. After about 1 hour at 0°-5° C. the crude precipitate was filtered and dried under vacuum to give crude 6,9-difluorobenzo [g]isoquinoline-5,10-dione (98.5 g). The reaction crude was dissolved in boiling THF (1000 mL) and the hot solution was decolored with active charcoal (9 g), filtered and concentrated to a volume of about 300 mL. After cooling at 0°-5° C. for about 2 hours a yellow solid was collected by filtration to afford analytically pure 6,9-difluorobenzo[g]isoquinoline-5,10-dione (90.6 g, 81% yield).
Name
4-(2',5'-difluorobenzoyl) nicotinic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three
Name
Quantity
850 mL
Type
reactant
Reaction Step Four
Quantity
9 g
Type
reactant
Reaction Step Five
Name
Quantity
1000 mL
Type
solvent
Reaction Step Six
Name
Quantity
3000 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A solution of the mixture of 4-(2,5-difluorobenzoyl)nicotinic acid and 3-(2,5-difluorobenzoyl)isonicotinic acid of Preparative Example 3 (61.07 g) in 20% oleum (100 mL) is heated at 140° C. while 20% oleum is added in four portions (13.2 mL each) at 20 min-intervals. After the fourth addition the mixture is heated for 20 min, then it is cooled to room temperature and quenched with a mixture of ice (1,500 g), water (1,500 mL) and 35% NaOH (350 mL). The mixture is extracted four times with methylene chloride (1×1,000 mL followed by 3×500 mL). The combined organic solutions are washed with water (2×1,000 mL), dried (Na2SO4) and the solvent removed by roto-evaporation. The dark-red solid obtained (56.0 g) is dissolved in boiling THF (840 mL) and decolorizing charcoal (8.40 g) is added. After 30 min the mixture is filtered while hot and the filtrate concentrated to 200 mL. The precipitate obtained is collected by suction filtration to give 6,9-difluorobenzo[g]isoquinoline-5,10-dione (43.00 g).
Name
4-(2,5-difluorobenzoyl)nicotinic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Example 3
Quantity
61.07 g
Type
reactant
Reaction Step Three
Name
Quantity
840 mL
Type
reactant
Reaction Step Four
Quantity
8.4 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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